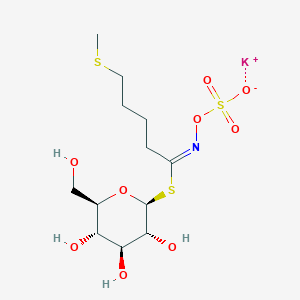
4-Methylthiobutylglucosinolat Kaliumsalz
Übersicht
Beschreibung
4-Methylthiobutylglucosinolat Kaliumsalz: , also known as Glucoerucin Kaliumsalz, is a potassium salt of 4-methylthiobutylglucosinolate. This compound is a type of glucosinolate, which are sulfur-containing compounds found in cruciferous vegetables. Glucosinolates are known for their role in plant defense mechanisms and their potential health benefits, including anti-cancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiobutylglucosinolat Kaliumsalz typically involves the extraction of glucosinolates from plant sources, such as seeds of Eruca sativa Mill (rocket salad). The process includes the following steps:
Extraction: The seeds are ground and extracted with a suitable solvent, such as methanol or water.
Purification: The extract is purified using techniques like chromatography to isolate the glucosinolate.
Conversion to Potassium Salt: The isolated glucosinolate is then converted to its potassium salt form by reacting with potassium hydroxide.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale extraction: Using industrial solvents and equipment to extract glucosinolates from plant material.
Purification: Employing large-scale chromatography or other purification methods.
Conversion: Reacting the purified glucosinolate with potassium hydroxide in large reactors to produce the potassium salt.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methylthiobutylglucosinolat Kaliumsalz undergoes various chemical reactions, including:
Hydrolysis: In the presence of the enzyme myrosinase, it hydrolyzes to form 4-methylthiobutyl isothiocyanate, a compound with potential anti-cancer properties.
Oxidation: It can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it to thiols or other reduced sulfur compounds.
Common Reagents and Conditions:
Hydrolysis: Myrosinase enzyme, water, and mild temperatures.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Hydrolysis: 4-Methylthiobutyl isothiocyanate.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Wissenschaftliche Forschungsanwendungen
4-Methylthiobutylglucosinolat Kaliumsalz has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the study of glucosinolates.
Biology: Investigated for its role in plant defense mechanisms and its effects on herbivores and pathogens.
Medicine: Studied for its potential anti-cancer properties, particularly its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of natural pesticides and herbicides due to its bioactive properties
Wirkmechanismus
The mechanism of action of 4-Methylthiobutylglucosinolat Kaliumsalz involves its hydrolysis by the enzyme myrosinase to produce 4-methylthiobutyl isothiocyanate. This compound exerts its effects through:
Molecular Targets: It targets cellular proteins and enzymes, leading to the disruption of cellular processes.
Pathways Involved: It activates pathways involved in apoptosis (programmed cell death) and inhibits pathways that promote cell proliferation, making it effective against cancer cells.
Vergleich Mit ähnlichen Verbindungen
Sinigrin: Another glucosinolate found in cruciferous vegetables, which hydrolyzes to form allyl isothiocyanate.
Glucoraphanin: Found in broccoli, which hydrolyzes to form sulforaphane, known for its potent anti-cancer properties.
Gluconasturtiin: Found in watercress, which hydrolyzes to form phenethyl isothiocyanate.
Uniqueness: 4-Methylthiobutylglucosinolat Kaliumsalz is unique due to its specific structure and the bioactive isothiocyanate it forms upon hydrolysis. This compound has shown significant potential in cancer prevention and treatment, distinguishing it from other glucosinolates .
Eigenschaften
IUPAC Name |
potassium;[(E)-[5-methylsulfanyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO9S3.K/c1-23-5-3-2-4-8(13-22-25(18,19)20)24-12-11(17)10(16)9(15)7(6-14)21-12;/h7,9-12,14-17H,2-6H2,1H3,(H,18,19,20);/q;+1/p-1/b13-8+;/t7-,9-,10+,11-,12+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFTVNYXGWYKWFH-DHPXDJSUSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22KNO9S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl N-[(3S)-1-(pyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3027994.png)
![3-(3-Fluorophenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3027995.png)


![4-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3028000.png)
![3-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B3028002.png)





![N-[2-[5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3028014.png)

